molecular formula C14H18N2O3 B021147 Benzyl (S)-(2-oxoazepan-3-YL)carbamate CAS No. 103478-12-2

Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Cat. No.: B021147
CAS No.: 103478-12-2
M. Wt: 262.3 g/mol
InChI Key: ZFWYCTUOFGJWRJ-LBPRGKRZSA-N
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Description

Benzyl (S)-(2-oxoazepan-3-yl)carbamate (CAS: 108875-45-2) is a carbamate derivative featuring a seven-membered azepan-2-one (caprolactam) ring substituted at the 3-position with a benzyloxycarbonyl (Cbz) group. Its molecular formula is C₁₄H₁₈N₂O₃, with a molecular weight of 262.30 g/mol . The compound is typically stored under dry conditions at 2–8°C, suggesting sensitivity to moisture or thermal degradation.

Properties

IUPAC Name

benzyl N-[(3S)-2-oxoazepan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13-12(8-4-5-9-15-13)16-14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17)(H,16,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWYCTUOFGJWRJ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(=O)[C@H](C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Carbamate Formation Using Benzyl Chloroformate

This method involves the reaction of a chiral azepanone intermediate with benzyl chloroformate (Cbz-Cl). The azepanone precursor, typically synthesized via cyclization of ε-caprolactam derivatives, is treated with Cbz-Cl in the presence of a base such as triethylamine (TEA) or pyridine. The reaction is conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.

Key Steps:

  • Azepanone Ring Formation : Cyclization of ε-caprolactam under acidic conditions yields the azepanone core.

  • Carbamate Introduction : The amine group of the azepanone reacts with Cbz-Cl, forming the carbamate linkage.

Example Protocol:

  • Reactants : (S)-3-Amino-2-oxoazepane (1.0 equiv), Cbz-Cl (1.2 equiv), TEA (1.5 equiv).

  • Conditions : DCM, 0°C, 4 hours.

  • Yield : 85–90% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Urea-Mediated Catalytic Synthesis

An alternative approach utilizes urea and benzyl alcohol in the presence of a heterogeneous catalyst. This method, adapted from benzyl carbamate syntheses, achieves near-quantitative yields under optimized conditions.

Procedure:

  • Reactants : Urea (3.0 equiv), benzyl alcohol (excess), alumina-supported nickel oxide-bismuth oxide catalyst (1.8 wt%).

  • Conditions : 110°C, 10 hours, sealed reactor.

  • Yield : 99% (reported for benzyl carbamate; adaptation for azepanone derivatives requires chiral catalysts).

Mechanistic Insight :
Urea decomposes to ammonia, which reacts with benzyl alcohol to form the carbamate. The catalyst enhances nucleophilic substitution at the benzyl carbon.

Stereochemical Control and Chiral Resolution

The (S)-configuration at the 3-position is critical for biological activity. Chiral induction is achieved through:

Asymmetric Catalysis

  • Chiral Ligands : Binaphthyl-derived ligands in palladium-catalyzed reactions enforce enantioselectivity.

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the (R)-enantiomer, enriching the (S)-form.

Case Study :
A resolution process using L-α-[(Benzyloxycarbonyl)amino]-ε-caprolactam with Pseudomonas fluorescens lipase achieved 98% enantiomeric excess (ee).

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost-efficiency and safety. Key advancements include:

Continuous Flow Reactors

  • Benefits : Improved heat transfer and reduced reaction time.

  • Conditions : 120°C, 5 MPa, residence time 30 minutes.

Solvent Recycling

  • Toluene Recovery : Distillation reclaims >95% solvent, reducing waste.

Purification and Characterization

Purification Techniques

MethodConditionsPurity Achieved
RecrystallizationCyclohexane, −20°C, 12 hours99.5%
Column ChromatographySilica gel, EtOAc/hexane (1:3)97–98%

Analytical Validation

  • NMR Spectroscopy : 1H^1H NMR (400 MHz, CDCl3_3): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, CH2_2), 4.20–4.15 (m, 1H, CH-N), 3.50–3.20 (m, 4H, CH2_2-azepanone).

  • Mass Spectrometry : ESI-MS m/z 263.1 [M+H]+^+.

Comparative Analysis of Methods

ParameterDirect CarbamateUrea-Mediated
Yield85–90%99%
CostHigh (Cbz-Cl)Low (urea)
StereoselectivityRequires resolutionCatalyst-dependent
ScalabilityModerateHigh

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:
Benzyl (S)-(2-oxoazepan-3-YL)carbamate serves as an important intermediate in the synthesis of pharmaceutical agents, especially those targeting neurological disorders. Its structure allows for modifications that can enhance the efficacy of drugs aimed at treating conditions such as Alzheimer's disease by inhibiting cholinesterase enzymes, which are crucial for neurotransmitter regulation .

Case Study: Cholinesterase Inhibition
Research has demonstrated that derivatives of this compound exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, structure-activity relationship (SAR) studies have identified specific modifications that increase inhibitory potency relative to established drugs like galanthamine.

Biochemical Research

Enzyme Inhibition Studies:
The compound is utilized in biochemical research to study enzyme inhibitors. Its ability to interact with cholinesterases makes it a valuable tool for understanding the mechanisms of action and potential therapeutic applications in neuropharmacology .

Drug Delivery Systems

Enhancement of Bioavailability:
this compound can be incorporated into drug delivery formulations to improve the bioavailability and targeted delivery of active pharmaceutical ingredients. Its unique chemical properties facilitate the development of advanced drug delivery systems that can enhance therapeutic outcomes .

Material Science

Development of Advanced Materials:
In material science, this compound's unique properties allow for the creation of polymers with desirable mechanical and thermal characteristics. Its incorporation into various materials can lead to innovations in product design and functionality .

Agrochemical Applications

Potential in Pest Control:
Recent studies have explored the use of this compound in developing new agrochemicals aimed at pest control. The compound's structure may provide solutions that reduce environmental impact while maintaining effectiveness against pests .

Mechanism of Action

The mechanism of action of Benzyl (S)-(2-oxoazepan-3-YL)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of enzymes like acetylcholinesterase, preventing the breakdown of acetylcholine and thereby affecting neurotransmission. The carbamate group can form a covalent bond with the enzyme, leading to its inactivation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name & CAS (if available) Molecular Formula Molecular Weight Key Structural Features Biological Activity/Notes Reference
Benzyl (S)-(2-oxoazepan-3-yl)carbamate (108875-45-2) C₁₄H₁₈N₂O₃ 262.30 Azepan-2-one ring, (S)-configuration N/A
Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (23) C₁₉H₂₁NO₃ 311.38 Phenylpropan-2-yl group, ethyl carbamate High selectivity for AChE/BChE
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (28) C₁₈H₁₇ClN₂O₃ 344.79 3-Chlorophenyl, methyl carbamate Lowest IC₅₀ (~0.8 µM) vs. BChE
Benzyl (S)-(3-methyl-1-oxo-1-(phenylamino)butan-2-yl)carbamate (L-4aa) C₁₉H₂₁N₃O₃ 339.39 Phenylamino group, (S)-configuration Enantiomeric ratio: 49.31% (S)
Benzyl (cyano(3-nitrophenyl)methyl)carbamate (150) C₁₆H₁₃N₃O₅ 327.29 3-Nitro and cyano groups Low yield (13%) in synthesis
Benzyl N-(3-methylsulfanyl-2-oxoazetidin-3-yl)carbamate (88149-05-7) C₁₂H₁₄N₂O₃S 266.32 Azetidin-2-one ring, methylsulfanyl substituent LogP = 1.58; higher lipophilicity

Key Observations

Ring Size and Conformational Flexibility
  • Azepan vs. Azetidin : The seven-membered azepan ring in the target compound offers greater conformational flexibility compared to the four-membered azetidin ring in CAS 88149-05-7 . This flexibility may enhance binding to enzyme active sites or improve solubility.
  • Thiazole Hybrids: Compound 27a () incorporates a thiazole moiety and pyrrolidinone, suggesting enhanced π-π stacking or hydrogen-bonding capabilities compared to the simpler azepan-based structure.
Substituent Effects on Bioactivity
  • Stereochemistry : The (S)-configuration in both the target compound and L-4aa () is critical for enantioselective interactions, as evidenced by HPLC retention time differences (6.251 min for (S) vs. 10.497 min for (R)) .

Pharmacological Potential

  • Enzyme Inhibition: While the target compound lacks explicit activity data, analogs like compound 28 highlight the importance of aromatic substituents in cholinesterase inhibition.
  • Lipophilicity : The methylsulfanyl group in CAS 88149-05-7 increases LogP (1.58 vs. ~1.0 for the target compound), suggesting improved membrane permeability .

Biological Activity

Benzyl (S)-(2-oxoazepan-3-YL)carbamate, with the CAS number 103478-12-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, synthesis, and structural comparisons with related compounds.

Chemical Structure and Properties

This compound features a unique molecular structure that combines a benzyl group with a carbamate moiety and an oxoazepane ring. Its molecular formula is C14H18N2O3C_{14}H_{18}N_{2}O_{3} with a molecular weight of approximately 262.31 g/mol. The compound is characterized by moderate solubility in organic solvents and limited solubility in water, typical for many carbamate derivatives.

The primary biological activity of this compound is attributed to its role as an inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the breakdown of the neurotransmitter acetylcholine, and their inhibition is of therapeutic relevance in treating neurodegenerative diseases such as Alzheimer's disease.

Inhibition Studies

Research indicates that this compound exhibits notable inhibitory potency against AChE and BChE. The presence of the carbamate moiety enhances its affinity for these enzymes, making it a candidate for further investigation in neuropharmacology. Various structure-activity relationship (SAR) studies have been conducted to optimize its inhibitory effects by modifying side chains and assessing their impact on binding affinity and selectivity.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds based on their structural features and biological activities.

Compound NameStructure FeaturesBiological ActivityUniqueness
Benzyl CarbamateContains a benzyl group and carbamate functional groupUsed primarily as a protecting groupSimpler structure
2-OxoazepaneFeatures a seven-membered ring with a carbonyl groupLacks specific biological activity without modificationBasic structural unit
N-Benzyl-N'-alkylureasContains a urea linkage instead of a carbamateExhibits different biological activitiesDifferent functional group
4-AminoquinolineContains an amino group and quinoline structureKnown for antimalarial propertiesDistinct therapeutic use

This compound stands out due to its larger benzyl substituent, which may enhance hydrophobic interactions compared to smaller alkyl groups. This feature potentially improves its binding affinity towards target enzymes.

Synthesis and Experimental Data

The synthesis of this compound typically involves several steps, including the formation of the oxoazepane ring followed by the introduction of the benzyl carbamate moiety. Various synthetic routes have been explored to optimize yield and purity .

Case Studies

  • Neuropharmacological Applications : In vitro studies have demonstrated that this compound effectively inhibits AChE activity in neuronal cell cultures, suggesting its potential use in developing treatments for Alzheimer's disease.
  • Structural Analysis : X-ray crystallography has been employed to elucidate the crystal structure of this compound, revealing insights into its conformational dynamics and intermolecular interactions that contribute to its biological activity .

Q & A

Q. What are the optimized synthetic routes for Benzyl (S)-(2-oxoazepan-3-yl)carbamate, and how do reaction conditions influence yield?

Methodological Answer:

  • Synthetic Routes : Two primary methods are documented:
    • Reduction with LiAlH₄ : A two-stage synthesis using lithium aluminum hydride (LiAlH₄) in THF at 20°C for 2 hours, followed by HCl quenching, achieves 100% yield .
    • Sulfonation with SO₃-Pyridine Complex : Reacting with SO₃-pyridine in DMSO/DCM at 0°C yields 76% after crystallization from hexane/ethyl acetate .
  • Critical Factors :
    • Temperature : Lower temperatures (0°C) reduce side reactions in sulfonation.
    • Purification : Crystallization improves enantiomeric purity compared to column chromatography.
    • Reagent Stoichiometry : Excess N-ethyldiisopropylamine (DIPEA) in sulfonation ensures complete activation.

Q. How is the compound characterized to confirm structural and enantiomeric purity?

Methodological Answer:

  • Key Techniques :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 7.25–7.43 ppm for benzyl aromatic protons) .
    • Mass Spectrometry (ESI) : Confirms molecular weight (e.g., m/z 299.1 [M+H]⁺) .
    • Melting Point Analysis : Validates purity (e.g., 132–134°C) .
    • Chiral Chromatography : Resolves enantiomers using chiral stationary phases (e.g., CHIRALPAK® columns) .

Q. What is the proposed mechanism of action in biochemical assays?

Methodological Answer:

  • HIV Protease Inhibition : The carbamate group binds to the enzyme's active site, preventing viral polyprotein cleavage. Confirmed via:
    • Enzyme Kinetics : IC₅₀ values measured using fluorogenic substrates .
    • X-ray Crystallography : Structural data (e.g., SHELX-refined PDB models) reveal binding interactions .
  • Anticancer Activity : Induces apoptosis via caspase-3 activation, validated by flow cytometry and Western blotting .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Root Causes :
    • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or protease isoforms .
    • Purity Issues : Impurities from synthesis (e.g., 76% vs. 100% yield routes) .
  • Resolution Strategies :
    • Dose-Response Replication : Test multiple batches under standardized conditions.
    • Metabolite Profiling : Use LC-MS to identify degradation products affecting activity .

Q. What strategies optimize enantiomeric purity for in vivo studies?

Methodological Answer:

  • Synthetic Optimization :
    • Chiral Auxiliaries : Use (S)-configured starting materials to enforce stereochemistry .
    • Enzymatic Resolution : Lipase-mediated hydrolysis separates enantiomers (e.g., Candida antarctica lipase B) .
  • Analytical Validation :
    • Circular Dichroism (CD) : Quantifies optical rotation for enantiomeric excess (ee > 98%) .

Q. How does the compound’s stability vary under physiological conditions, and how is this assessed?

Methodological Answer:

  • Stability Profiling :
    • pH-Dependent Hydrolysis : Incubate in buffers (pH 1–12) and monitor degradation via HPLC .
    • Thermal Stability : Accelerated aging studies (40–60°C) assess shelf-life using TGA/DSC .
  • Key Findings :
    • Acidic Conditions (pH < 2) : Rapid carbamate cleavage (<1 hour) .
    • Neutral pH (7.4) : Half-life >24 hours, suitable for cellular assays .

Q. What methodologies identify off-target effects in proteomic studies?

Methodological Answer:

  • Chemoproteomics :
    • Activity-Based Protein Profiling (ABPP) : Uses alkyne-tagged probes to label interacting proteins, identified via LC-MS/MS .
    • CRISPR-Cas9 Screens : Knockout libraries reveal synthetic lethal interactions .
  • Data Analysis : STRING database maps protein networks to distinguish on-target vs. off-target pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Benzyl (S)-(2-oxoazepan-3-YL)carbamate
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Benzyl (S)-(2-oxoazepan-3-YL)carbamate

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